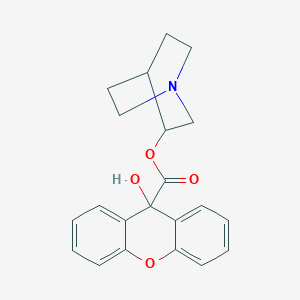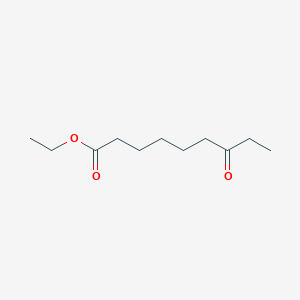
Ethyl 7-oxononanoate
描述
Synthesis Analysis
The synthesis of compounds related to ethyl 7-oxononanoate involves multiple steps, including esterification, cyclohexylation, and hydrogenation processes. For instance, ethyl 7-chloro-2-oxoheptylate, a related compound, is synthesized through a multi-step process starting from ethyl 2,2-diethoxyacetate, leading to the formation of ethyl 1,3-dithiane-2-carboxylate, and subsequently yielding the title product through oxidation and alkylation steps, achieving a higher total yield due to process optimizations (Chen Xin-zhi, 2006).
Molecular Structure Analysis
The molecular structure of compounds akin to this compound has been elucidated using techniques such as X-ray crystallography. For example, ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate's structure was determined, highlighting intramolecular hydrogen bonding and the significance of intermolecular interactions in the crystalline state (I. Manolov, B. Morgenstern, & K. Hegetschweiler, 2012).
Chemical Reactions and Properties
This compound and related compounds undergo various chemical reactions, showcasing their reactivity and functional group transformations. For instance, the sequential hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate demonstrates the process's sensitivity to reaction conditions, yielding high enantiomeric excesses and highlighting the compound's reactivity towards selective hydrogenation (Qinghua Meng, Lufeng Zhu, & Zhaoguo Zhang, 2008).
Physical Properties Analysis
The physical properties of this compound derivatives are influenced by their molecular structure, as observed in their polymerization behaviors and microstructural characteristics. The copolymerization of ethylene with 1,7-octadiene, for example, results in polymers with specific vinyl-bond content and branching patterns, demonstrating the impact of molecular structure on physical properties (Deborah M. Sarzotti et al., 2005).
Chemical Properties Analysis
The chemical properties of this compound and its analogs are characterized by their reactivity in various chemical environments. Solvent-free synthesis methods have been explored for related compounds, showcasing their potential as corrosion inhibitors and highlighting the relationship between molecular structure and chemical reactivity (H. M. El-Lateef, Zeinab A. Abdallah, & M. S. Ahmed, 2019).
作用机制
Target of Action
Ethyl 7-oxononanoate is a derivative of 8-amino-7-oxononanoate, and its primary target is the enzyme 8-amino-7-oxononanoate synthase (AONS) . AONS is a pyridoxal 5’-phosphate-dependent enzyme that plays a crucial role in the biosynthesis of biotin, an essential vitamin .
Mode of Action
The compound interacts with AONS in a decarboxylative condensation reaction . This reaction involves the condensation of L-alanine with pimeloyl-CoA to form 8-amino-7-oxononanoate . The reaction mechanism involves several steps, including the formation of an external aldimine with L-alanine, the formation of an Ala quinonoid, acylation, decarboxylation, and reprotonation .
Biochemical Pathways
This compound is involved in the biotin biosynthetic pathway . This pathway is essential in plants and microorganisms, making it an attractive target for herbicide and antibiotic development . The first committed step in the biosynthesis of biotin is catalyzed by AONS, which involves the decarboxylative condensation of pimeloyl-CoA and L-alanine to produce 8-amino-7-oxononanoate .
Pharmacokinetics
The molecular weight of this compound is 20028 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of this compound is the production of 8-amino-7-oxononanoate . This compound is a crucial intermediate in the biosynthesis of biotin, an essential vitamin required for carboxylase and transcarboxlase reactions .
生化分析
Biochemical Properties
Ethyl 7-oxononanoate plays a significant role in biochemical reactions, particularly in the synthesis of biotin. It interacts with enzymes such as 8-amino-7-oxononanoate synthase, which catalyzes the decarboxylative condensation of L-alanine with pimeloyl-CoA to form 8-amino-7-oxononanoate . This interaction is crucial for the biosynthesis of biotin, an essential cofactor in various metabolic processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in biotin biosynthesis, thereby impacting cellular metabolism . Additionally, this compound may influence cell signaling pathways by modulating the activity of key enzymes and proteins involved in these pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with 8-amino-7-oxononanoate synthase, a pyridoxal 5’-phosphate-dependent enzyme . This enzyme catalyzes the decarboxylative condensation of L-alanine with pimeloyl-CoA, leading to the formation of 8-amino-7-oxononanoate. The binding of this compound to the enzyme induces conformational changes that facilitate the catalytic process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in the context of biotin biosynthesis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound supports normal cellular function and biotin biosynthesis. At high doses, this compound may exhibit toxic effects, including enzyme inhibition and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a critical dosage range for optimal activity without adverse effects.
Metabolic Pathways
This compound is involved in the metabolic pathway of biotin biosynthesis. It interacts with enzymes such as 8-amino-7-oxononanoate synthase, which catalyzes the formation of 8-amino-7-oxononanoate from L-alanine and pimeloyl-CoA . This pathway is essential for the production of biotin, a vital cofactor in various metabolic reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in areas where it is needed for biochemical reactions, such as biotin biosynthesis.
Subcellular Localization
This compound is localized in specific subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These modifications ensure that this compound is present in the appropriate cellular compartments for its role in biochemical reactions.
属性
IUPAC Name |
ethyl 7-oxononanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-3-10(12)8-6-5-7-9-11(13)14-4-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNARZJMTUBIIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645667 | |
| Record name | Ethyl 7-oxononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104092-78-6 | |
| Record name | Ethyl 7-oxononanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



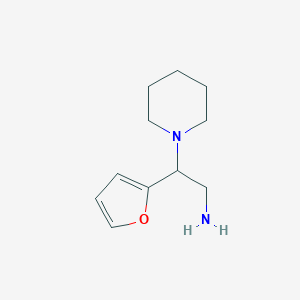
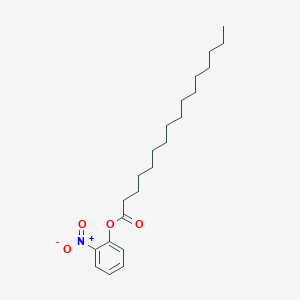
![N-[(E,3R,4R,5R,9S,10S,11S)-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,17S,19S)-4,17-dihydroxy-3,5,7-trimethoxy-4,8,14-trimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-10-hydroxy-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B12763.png)
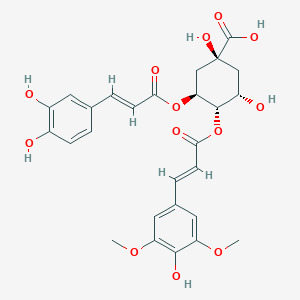
![Octreotide[reduced]](/img/structure/B12769.png)






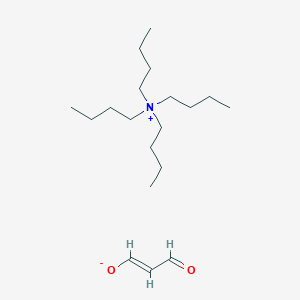
![2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride](/img/structure/B12789.png)
